molecular formula C15H11N3O2S B4059383 2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile

2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile

Cat. No.: B4059383
M. Wt: 297.3 g/mol
InChI Key: DSNFTNPGEUEEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile is a complex organic compound that features a furan ring, a quinazolinone moiety, and a sulfanylacetonitrile group

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-7-9-21-15-17-13-6-2-1-5-12(13)14(19)18(15)10-11-4-3-8-20-11/h1-6,8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFTNPGEUEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile typically involves multiple steps, starting with the preparation of the furan and quinazolinone intermediates. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring . The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives . The final step involves the coupling of these intermediates with a sulfanylacetonitrile group under specific conditions, such as the use of coupling reagents like DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile is unique due to its combination of a furan ring, a quinazolinone moiety, and a sulfanylacetonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile

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